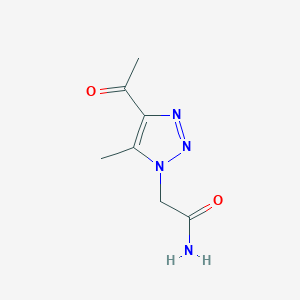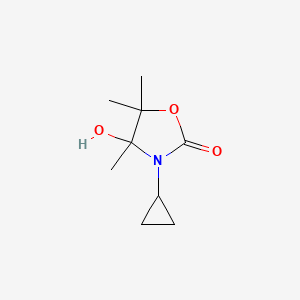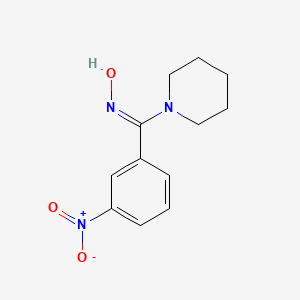
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide, also known as AMTAA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have antibacterial properties, making it a promising candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide in lab experiments is its versatility. This compound can be used as a building block for the synthesis of other compounds, making it a valuable tool for drug discovery and development. Additionally, this compound has been shown to have a wide range of biological activities, making it a promising candidate for further research.
However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many future directions for research on 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide. One area of research that is particularly promising is the development of new antibiotics. This compound has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics to combat antibiotic-resistant bacteria.
Another area of research that is promising is the development of new anti-cancer drugs. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Overall, this compound is a valuable tool for scientific research due to its unique properties. Further research on this compound has the potential to lead to the development of new drugs and therapies for a variety of diseases.
合成方法
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-acetyl-5-methyl-1H-1,2,3-triazole with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then reacted with ethyl chloroacetate to give the final product, this compound.
科学研究应用
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been used in a variety of scientific research studies due to its unique properties. One of the most common applications of this compound is as a building block for the synthesis of other compounds. For example, this compound has been used to synthesize compounds that exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties.
属性
IUPAC Name |
2-(4-acetyl-5-methyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-7(5(2)12)9-10-11(4)3-6(8)13/h3H2,1-2H3,(H2,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXUVEDZVLFEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC(=O)N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)
![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)




![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)


![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)